Superior Potency Against B-Raf V600E vs. Vemurafenib
In biochemical assays, ML786 demonstrates significantly greater potency against the clinically relevant B-Raf V600E mutant kinase compared to the first-in-class inhibitor vemurafenib. The reported IC50 for ML786 is 2.1 nM , whereas the IC50 for vemurafenib under comparable assay conditions is 31 nM .
| Evidence Dimension | Biochemical IC50 against B-Raf V600E kinase |
|---|---|
| Target Compound Data | 2.1 nM |
| Comparator Or Baseline | Vemurafenib (PLX4032) - 31 nM |
| Quantified Difference | ML786 is approximately 14.8-fold more potent |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This >14-fold increase in biochemical potency may translate to lower required concentrations in cellular assays, potentially reducing the risk of off-target effects and improving the therapeutic window in preclinical cancer models.
